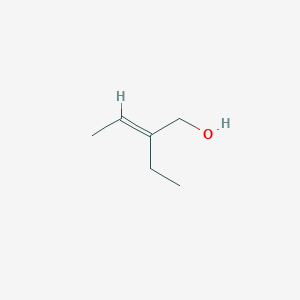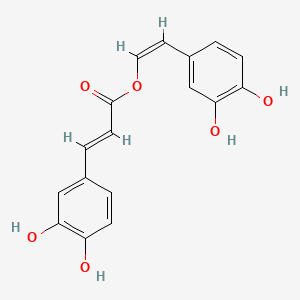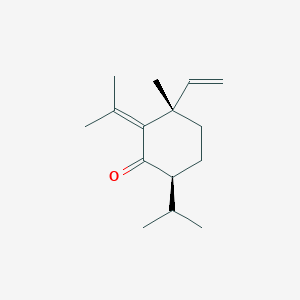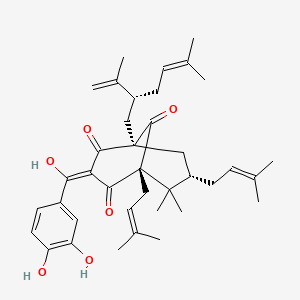
Piperonylidenaceton
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to piperonylidene acetone involves several key reactions, including N-acylation and conjugate addition, to form the desired structures. For example, Zheng (2010) described the synthesis of 2-Br-2-methyl-1-(N-methyl-1-piperazine)-1-acetone through N-acylation, highlighting the importance of reaction conditions in achieving high yields (Zheng, 2010).
Molecular Structure Analysis
The molecular structure of compounds akin to piperonylidene acetone is crucial for their biological and chemical properties. Studies utilizing techniques like NMR spectroscopy and computational methods provide insights into their geometric and electronic structures, aiding in the understanding of their reactivity and interactions with biological targets.
Chemical Reactions and Properties
Piperonylidene acetone and related compounds undergo various chemical reactions, including hydroxylation and cyclization, which are significant for their functional applications. For instance, Anders (1968) demonstrated the acetone-enhanced hydroxylation of aniline, indicating the role of solvent and reaction conditions in modifying chemical reactivity (Anders, 1968).
Physical Properties Analysis
The physical properties of piperonylidene acetone, such as solubility, melting point, and boiling point, are determined by its molecular structure and intermolecular forces. These properties are essential for understanding its behavior in different environments and for its practical applications in synthesis and product formulation.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are influenced by the functional groups and electronic structure of piperonylidene acetone. Studies like the one by Back et al. (2000) on the synthesis of piperidines and related compounds provide insight into the reactivity patterns and potential chemical transformations (Back et al., 2000).
Wissenschaftliche Forschungsanwendungen
Medizin
Piperonylidenaceton: hat aufgrund seiner strukturellen Ähnlichkeit mit Verbindungen, die pharmakologische Aktivitäten aufweisen, potenzielle Anwendungen in der Medizin. Seine Metaboliten wurden nach oraler Verabreichung in Tiermodellen auf ihre Ausscheidungsmuster untersucht . Diese Verbindung könnte auf ihr therapeutisches Potenzial untersucht werden, insbesondere bei der Entwicklung neuer Medikamente oder medizinischer Behandlungen.
Landwirtschaft
In der Landwirtschaft könnte This compound bei der Formulierung von Pestiziden oder als Vorläufer für komplexere Verbindungen verwendet werden, die schädlingsabweisende Eigenschaften aufweisen. Die Untersuchung seines Stoffwechsels und seiner Ausscheidung bei Tieren legt nahe, dass es zu umweltfreundlichen landwirtschaftlichen Zusatzstoffen entwickelt werden könnte .
Materialwissenschaften
Das Potenzial der Verbindung in den Materialwissenschaften liegt in ihrer chemischen Struktur, die für die Synthese neuer Polymere oder Beschichtungen nützlich sein könnte. Ihre Derivate könnten verwendet werden, um die Eigenschaften von Materialien zu verbessern, die in verschiedenen industriellen Anwendungen eingesetzt werden .
Umweltwissenschaften
This compound: kann Anwendungen in den Umweltwissenschaften haben, insbesondere bei der Entwicklung umweltfreundlicher Lösungsmittel oder als Zwischenprodukt bei der Synthese von Verbindungen, die für die Sanierung der Umwelt verwendet werden .
Lebensmittelindustrie
In der Lebensmittelindustrie könnte This compound auf seine Aromaeigenschaften untersucht werden. Verwandte Verbindungen wurden als Lebensmittelzusatzstoffe verwendet, und sein angenehmes Aromaprofil macht es zu einem Kandidaten für die Geschmacksverbesserung in Lebensmitteln .
Kosmetik
Die Kosmetikindustrie könnte von der Verwendung von This compound bei der Formulierung von Düften oder als Teil des synthetischen Weges zur Herstellung von Verbindungen mit hautpflegenden Eigenschaften profitieren. Seine Metaboliten haben sich als potenziell für die Verwendung in kosmetischen Formulierungen erwiesen .
Analytische Chemie
In der analytischen Chemie könnte This compound als Standard oder Reagenz bei der Quantifizierung und Analyse komplexer Gemische dienen. Seine stabile Struktur und seine vorhersehbare Reaktivität machen es für die Verwendung in verschiedenen analytischen Techniken geeignet .
Biotechnologie
Schließlich könnte This compound in der Biotechnologie bei der Synthese biologisch aktiver Moleküle oder als Baustein bei der Herstellung von Pharmazeutika verwendet werden. Seine Fähigkeit, verschiedene chemische Transformationen zu durchlaufen, könnte in biotechnologischen Anwendungen genutzt werden .
Wirkmechanismus
Target of Action
Piperonylidene acetone, also known as Piperonalacetone, is a synthetic compound The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s known that the compound is involved in the metabolism of certain food additives . More detailed studies are required to understand how the compound interacts with its targets and the resulting changes.
Biochemical Pathways
It’s known that the compound is involved in the metabolism of certain food additives
Pharmacokinetics
It has been observed that piperonylidene acetone and piperonyl acetone are extensively excreted as 4-(3,4-methylenedioxyphenyl)-butan-2-ol in male rabbits after oral doses of 100 mg/kg . This suggests that the compound is metabolized and excreted, but more research is needed to understand its bioavailability and other pharmacokinetic properties.
Result of Action
The compound is known to be involved in the metabolism of certain food additives
Eigenschaften
IUPAC Name |
(E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-8(12)2-3-9-4-5-10-11(6-9)14-7-13-10/h2-6H,7H2,1H3/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYPXOFSURQTTJ-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC2=C(C=C1)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=CC2=C(C=C1)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3160-37-0 | |
| Record name | Piperonyl acetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003160370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperonalacetone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=217304 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Buten-2-one, 4-(1,3-benzodioxol-5-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-(3,4-methylenedioxyphenyl)but-3-en-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.645 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIPERONYLIDENE ACETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T43BYJ64EG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary metabolic pathway of piperonylidene acetone in rabbits?
A1: In rabbits, piperonylidene acetone is primarily metabolized to 4-(3,4-methylenedioxyphenyl)-butan-2-ol. This specific metabolic pathway leads to the excretion of the majority (71.5%) of the administered dose in the urine within three days [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R,4R)-4-(aminomethyl)-N-[(2R)-1-oxo-4-phenyl-1-(quinolin-6-ylamino)butan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B1232978.png)
![(1R,9S,10S)-7,15-Diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one](/img/structure/B1232979.png)
![3-[4-(Dimethylamino)phenyl]-1-[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-[(1,3,5-trimethyl-4-pyrazolyl)methyl]thiourea](/img/structure/B1232980.png)

![(S)-2-((E)-(S)-1-{(S)-1-Carboxy-2-[4-(3-methyl-but-2-enyloxy)-phenyl]-ethylcarbamoyl}-10-oxo-heptadec-2-enyl)-2-hydroxy-succinic acid](/img/structure/B1232982.png)


![Methyl 8-[3,5-epidioxy-2-(3-hydroperoxy-1-pentenyl)-cyclopentyl]-octanoate](/img/structure/B1232987.png)
![3-[[2-(2-furanylmethyl)-3-oxo-1H-isoindol-1-yl]amino]benzoic acid ethyl ester](/img/structure/B1232991.png)




![7-[2-(2-Amino-thiazol-4-yl)-2-methoxyimino-acetylamino]-8-oxo-5-thia-1-aza-bicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1233001.png)